3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-642481 involves several steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Thioether Formation: The introduction of the thioether group is done by reacting the quinazolinone core with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of WAY-642481 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of anthranilic acid derivatives and 4-methylbenzyl chloride.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: WAY-642481 undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the quinazolinone core can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, acids, and bases as catalysts.
Major Products:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
WAY-642481 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of WAY-642481 involves its interaction with specific molecular targets:
Molecular Targets: WAY-642481 is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: The compound affects various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
WAY-642481 can be compared with other similar compounds such as:
3-Methyl-2-[[(4-chlorophenyl)methyl]thio]-4(3H)-quinazolinone: Similar structure but with a chlorine atom instead of a methyl group.
3-Methyl-2-[[(4-fluorophenyl)methyl]thio]-4(3H)-quinazolinone: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness:
WAY-642481: Unique due to its specific methyl and thioether substitutions, which confer distinct chemical and biological properties.
Similar Compounds:
Properties
IUPAC Name |
3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNQMSGRBEIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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